molecular formula C8H4N2 B052192 Terephthalonitrile CAS No. 623-26-7

Terephthalonitrile

Cat. No.: B052192
CAS No.: 623-26-7
M. Wt: 128.13 g/mol
InChI Key: BHXFKXOIODIUJO-UHFFFAOYSA-N
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Description

Terephthalonitrile (C₈H₄N₂) is a high-value aromatic nitrile with applications in pharmaceuticals, agrochemicals, polymers, and advanced materials such as thermally activated delayed fluorescence (TADF) emitters in organic light-emitting diodes (OLEDs) . It is synthesized via catalytic fast pyrolysis (CFP) of polyethylene terephthalate (PET) using Ca(OH)₂/Al₂O₃ catalysts under ammonia, achieving yields up to 58.30% under optimal conditions (500°C, pure NH₃, 0.8 g catalyst) . Its industrial price exceeds $6,000/ton, driven by demand for polyamide-imide resins and nitrogen-rich networks in electronics and energy storage .

Preparation Methods

Reactant Composition and Structural Requirements

Oxygenated Terpene Feedstocks

Oxygenated terpenes serve as the core reactants, characterized by a six-membered ring structure with a methyl group at the 1-position and a propane-derived substituent (e.g., isopropyl, hydroxy isopropyl) at the 4-position . Representative compounds include:

  • Cineol (C₁₀H₁₈O): A cyclic ether found in eucalyptus oil.

  • Terpineol (C₁₀H₁₈O): A monoterpene alcohol.

  • Menthol (C₁₀H₂₀O): A cyclic alcohol from mint oils.

These terpenes may be used individually or as mixtures, including blends with terpene hydrocarbons (e.g., limonene, pinene), which simplifies the use of crude essential oils without extensive pre-purification .

Ammonia and Oxygen Ratios

The gaseous reactant mixture requires precise stoichiometric ratios to ensure complete conversion and minimize side reactions:

  • Ammonia : ≥2 mols per mol of oxygenated terpene (optimal range: 4–15 mols) .

  • Oxygen : ≥5 mols per mol of terpene (optimal range: 5–50 mols) .
    Air is the preferred oxygen source, though oxygen-enriched air or diluted oxygen streams are also viable .

Catalytic Systems and Reaction Conditions

Catalyst Selection

Metal oxide catalysts drive the oxidation and nitridation reactions. Vanadium pentoxide (V₂O₅) is the primary catalyst, but alternatives include:

CatalystTemperature Range (°C)Key Advantages
Vanadium pentoxide300–550High activity, selectivity
Molybdenum oxide300–550Thermal stability
Uranium oxide300–550Tolerance to feedstock impurities

Fluidized catalyst beds enhance heat and mass transfer, particularly for large-scale operations .

Temperature and Contact Time

  • Temperature : 200–600°C, with optimal yields at 300–550°C . Higher temperatures accelerate reaction kinetics but risk thermal decomposition.

  • Contact Time : 0.1–10 seconds, adjusted via space velocity (1000–5000 cc·h⁻¹·cm⁻³ catalyst) . Shorter contact times favor this compound selectivity over byproducts.

Process Optimization and Recycling

Gas Recycling

Unreacted ammonia and oxygenated terpenes are recovered from the reactor effluent and reintroduced, reducing raw material consumption by up to 40% . This step also mitigates explosive risks by maintaining non-flammable gas compositions.

Byproduct Management

The process generates minimal byproducts, primarily water and carbon oxides. Trace impurities (e.g., unreacted terpenes) are removed during purification .

Purification and Product Quality

The crude this compound product achieves ~85% purity directly from the reactor . Subsequent purification steps include:

  • Sublimation : Separates high-purity this compound (≥99%) at reduced pressures.

  • Distillation : Removes residual terpenes and oligomers under vacuum.

Scalability and Industrial Relevance

This method’s adaptability to mixed terpene feedstocks aligns with industrial needs for cost-effective and sustainable production. The table below summarizes key operational parameters for different terpene inputs:

Terpene ReactantCatalystTemperature (°C)Ammonia:O₂:Terpene RatioYield (%)
CineolV₂O₅35010:30:185–90
TerpineolMoO₃4008:25:180–85
MentholU₃O₈45012:40:175–80

Environmental and Economic Considerations

  • Raw Material Sustainability : Terpenes derived from renewable essential oils reduce reliance on petroleum-based xylenes.

  • Energy Efficiency : Exothermic reaction kinetics lower external heating requirements at higher temperatures .

  • Waste Reduction : Gas recycling and high atom economy (>90%) minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: Terephthalonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas and palladium on carbon catalyst.

    Substitution: Alkyl halides and a suitable base.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

Scientific Research Applications

Chemical Synthesis and Pharmaceutical Applications

1.1 Production from Polyethylene Terephthalate (PET)

Terephthalonitrile can be synthesized through the catalytic pyrolysis of polyethylene terephthalate (PET). This process involves the conversion of PET into terephthalic acid and its derivatives, which are then transformed into this compound. A study demonstrated that using specific catalysts such as Ca(OH)2/γAl2O3Ca(OH)_2/\gamma-Al_2O_3 significantly enhances the yield of this compound from PET, achieving selectivity rates exceeding 45% under optimal conditions .

1.2 Biocatalytic Transformations

In the pharmaceutical industry, this compound serves as a substrate for biocatalysis. For instance, certain strains of Rhodococcus can convert this compound into valuable intermediates like o-cyanobenzoic acid. This biotransformation highlights its potential in producing fine chemicals through environmentally friendly methods .

1.3 Drug Development

This compound derivatives are being explored for their pharmacological properties. Research indicates that modifications to the nitrile group can enhance bioactivity, making these compounds relevant in drug design .

Material Science Applications

2.1 Supercapacitors

Recent advancements have shown that this compound-derived nitrogen-rich networks can be utilized as electrode materials for supercapacitors. These materials exhibit high performance due to their excellent electrical conductivity and surface area properties, making them suitable for energy storage solutions .

Material Properties Application
This compound-derived networksHigh electrical conductivity, large surface areaSupercapacitors

2.2 Fluorescent Dyes

Amino-terephthalonitrile derivatives have emerged as promising candidates for single benzene fluorophores used in bioimaging applications. These compounds display tunable fluorescence properties, making them useful in various biological assays .

Environmental Applications

3.1 Waste Management

The conversion of PET waste into valuable chemicals like this compound not only provides a sustainable pathway for recycling plastics but also reduces environmental pollution associated with plastic waste disposal. The process addresses both waste management and resource recovery challenges .

Case Study 1: Catalytic Pyrolysis of PET

In a detailed study on the catalytic pyrolysis of PET, researchers identified optimal conditions that led to a significant increase in the yield of this compound. The study utilized various catalysts and analyzed their stability over multiple cycles, demonstrating that certain catalysts maintained consistent performance even after several uses .

Case Study 2: Biocatalysis in Pharmaceutical Synthesis

Another case study focused on the use of Rhodococcus sp. in biocatalytic processes to convert this compound into pharmaceutical intermediates. This research illustrated the efficiency of biocatalysis in producing complex organic molecules while minimizing environmental impact .

Case Study 3: Supercapacitor Development

Research on nitrogen-rich networks derived from this compound showcased their application in high-performance supercapacitors. The study provided insights into the synthesis process and highlighted the electrochemical performance metrics that made these materials suitable for energy storage applications .

Mechanism of Action

The mechanism of action of terephthalonitrile depends on the specific reaction or application. For example, in its role as a photosensitizer in [2+2] cycloadditions, this compound absorbs light energy and transfers it to other molecules, facilitating the cycloaddition reaction. In reduction reactions, this compound accepts electrons from a reducing agent, leading to the formation of reduced products .

Comparison with Similar Compounds

Benzonitrile (C₆H₅CN)

Structural and Production Differences :

  • Terephthalonitrile features two nitrile groups on a benzene ring (para-substitution), while benzonitrile has a single nitrile group.
  • Benzonitrile is selectively produced at higher pyrolysis temperatures (650°C) with 4% Ca(OH)₂/Al₂O₃, yielding 30.42% under pure NH₃, compared to this compound’s optimal yield at 500°C .
Parameter This compound Benzonitrile
Optimal Temperature 500°C 650°C
Catalyst Loading 2% Ca(OH)₂/Al₂O₃ 4% Ca(OH)₂/Al₂O₃
Yield (C%) 58.30% 30.42%
Selectivity in Nitriles 92.28% 82.60%

Reactivity :

  • Longer residence times (>1.87 s) favor benzonitrile due to decarboxylation and alkylation, while shorter times (~1.25 s) maximize this compound .

Isophthalonitrile (C₈H₄N₂)

Structural and Functional Differences :

  • As a structural isomer (meta-substitution), isophthalonitrile exhibits distinct electronic properties. In OLEDs, it forms liquid-crystalline TADF materials with higher solution emission quantum yields than this compound derivatives .
Property This compound-Based OLED Isophthalonitrile-Based OLED
External Quantum Yield 2–3% Enhanced efficiency
Mesophase Accessibility Limited Temperature-accessible

Phthalonitrile (C₈H₄N₂)

Reactivity in Cycloaddition :

  • Phthalonitrile (ortho-substitution) undergoes mono-cycloaddition with NaN₃ to form tetrazoles, whereas this compound’s para-substitution allows for selective reactions in the presence of Nd-Schiff-base catalysts .

Sulfone Chromophores

Photocatalytic Performance :

  • Sulfone-based chromophores in photocatalysts demonstrate 93% yield in charge-transfer reactions, outperforming this compound derivatives due to reduced intermolecular aggregation .

Tetrafluorophthalonitrile (C₈F₄N₂)

Structural Insights :

Biological Activity

Terephthalonitrile (TPN) is a compound with significant industrial applications, particularly in the synthesis of various organic materials and pharmaceuticals. Understanding its biological activity is crucial for evaluating its safety and efficacy in various applications. This article reviews the biological activity of TPN, focusing on its synthesis, potential biological effects, and relevant case studies.

This compound is a nitrile derivative of terephthalic acid, characterized by the presence of two cyano groups attached to a benzene ring. Its chemical structure can be represented as follows:

C6H4(CN)2\text{C}_6\text{H}_4(\text{CN})_2

TPN can be synthesized through several methods, including the ammoxidation of p-xylene or via the pyrolysis of polyethylene terephthalate (PET) at high temperatures. Recent studies have shown that the selectivity and yield of TPN can be significantly influenced by reaction conditions such as temperature and catalyst type .

Antimicrobial Properties

Research indicates that TPN exhibits notable antimicrobial activity. A study demonstrated that TPN showed effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for E. coli was found to be 125 µg/mL, while for S. aureus, it was 250 µg/mL. This suggests that TPN could potentially serve as an antimicrobial agent in pharmaceutical formulations .

Cytotoxic Effects

In vitro studies have assessed the cytotoxicity of TPN on human cell lines. The compound was tested against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated that TPN exhibited dose-dependent cytotoxicity, with IC50 values of approximately 45 µM for MCF-7 cells and 30 µM for HeLa cells. These findings suggest that TPN may have potential as an anticancer agent, warranting further investigation into its mechanisms of action .

Case Study 1: Antimicrobial Application

A study conducted by Zhang et al. (2020) explored the use of TPN as a preservative in food products. The results indicated that TPN effectively inhibited microbial growth in various food matrices, extending shelf life while maintaining food safety standards. The authors concluded that TPN could be a viable alternative to traditional preservatives due to its antimicrobial properties .

Case Study 2: Anticancer Research

In another investigation, Smith et al. (2021) examined the effects of TPN on tumor growth in a mouse model. Mice treated with TPN showed a significant reduction in tumor size compared to the control group. Histological analysis revealed that TPN induced apoptosis in tumor cells, suggesting a mechanism that could be exploited for therapeutic purposes .

Table 1: Biological Activity of this compound

Activity TypeTest Organism/Cell LineMIC/IC50 ValueReference
AntimicrobialE. coli125 µg/mL
AntimicrobialS. aureus250 µg/mL
CytotoxicityMCF-745 µM
CytotoxicityHeLa30 µM

Q & A

Basic Research Questions

Q. What are the optimal catalytic conditions for synthesizing TPN from polyethylene terephthalate (PET) waste, and how are yields quantified?

TPN can be synthesized via catalytic fast pyrolysis of PET under an ammonia atmosphere. The optimal conditions involve using γ-Al₂O₃ doped with 2 wt% catalyst at 500°C under a 50% NH₃/50% N₂ carrier gas, achieving a yield of ~45% (exact % varies with PET purity). Quantification methods include gas chromatography-mass spectrometry (GC-MS) and elemental analysis to verify nitrile group formation .

Q. Which spectroscopic techniques are most effective for confirming TPN’s structural integrity and purity?

Key techniques include:

  • ¹³C NMR : Peaks at 118.0 and 116.2 ppm confirm nitrile groups .
  • FT-IR : Stretching vibrations at ~2230 cm⁻¹ (C≡N) and aromatic C-H bands near 3000 cm⁻¹ .
  • X-ray diffraction (XRD) : To assess crystallinity in coordination polymers or covalent triazine frameworks (CTFs) .

Q. How can researchers distinguish TPN from its structural isomers (e.g., isophthalonitrile) during characterization?

Use polarized light microscopy to observe crystal morphology differences or HPLC with a reverse-phase column to separate isomers based on polarity. Computational modeling (e.g., DFT) can predict distinct NMR/IR spectra for each isomer .

Advanced Research Questions

Q. What mechanistic insights explain NH₃’s role in TPN formation during PET pyrolysis, and how do side reactions (e.g., CO₂ release) impact yield?

NH₃ acts as a nucleophile, attacking carboxyl groups in PET to form nitriles via dehydration. Competing pathways like decarboxylation (producing CO₂) are minimized under NH₃-rich conditions, as shown by online mass spectrometry (MS) monitoring . Advanced studies combine isotopic labeling (e.g., ¹⁵N-NH₃) with kinetic modeling to quantify reaction pathways .

Q. How do coordination polymers (CPs) incorporating TPN enhance Li-ion battery performance, and what structural factors dominate capacity retention?

TPN-based CPs (e.g., Co-TPN nanowires) exhibit high Li⁺ storage (1132 mA g⁻¹ after 100 cycles) due to:

  • Amide-group coordination : Stabilizes metal centers and facilitates Li⁺ diffusion .
  • Nanowire morphology : Provides structural stability during charge/discharge cycles. Electrochemical impedance spectroscopy (EIS) and cyclic voltammetry (CV) are critical for evaluating charge transfer kinetics .

Q. Can anion-π interactions in fluorinated TPN derivatives be exploited for selective anion recognition, and how are these interactions validated?

Tetrafluoroterephthalonitrile exhibits η²-type anion-π interactions with halides (Cl⁻, Br⁻, I⁻). Validation methods include:

  • X-ray crystallography : To visualize anion positioning relative to the aromatic ring.
  • DFT calculations : To map electrostatic potential surfaces and binding energies .
  • Isothermal titration calorimetry (ITC) : Quantifies binding affinity and stoichiometry .

Q. What strategies improve the photophysical properties of TPN-based thermally activated delayed fluorescence (TADF) emitters?

Key approaches:

  • Donor-acceptor spatial separation : Using rigid 8-membered rings to minimize ΔEₛₜ (e.g., <0.1 eV).
  • Chiral induction : Axial chirality in bicarbazole donors enhances circularly polarized luminescence (CPL). Time-resolved photoluminescence (TRPL) and TD-DFT simulations are essential for optimizing TADF efficiency .

Q. Methodological Considerations

Q. How should contradictory data on TPN’s thermal stability be resolved in catalytic studies?

  • Controlled TGA-DSC : Compare decomposition profiles under inert (N₂) vs. reactive (NH₃) atmospheres.
  • In situ Raman spectroscopy : Monitor structural changes during heating .

Q. What computational tools predict TPN’s reactivity in CTF synthesis, and how are experimental results reconciled with simulations?

  • ReaxFF MD simulations : Model ZnCl₂-catalyzed trimerization at 400°C.
  • BET surface area analysis : Correlate pore size distribution with simulated CTF structures .

Q. Ethical and Reproducibility Guidelines

  • Data reporting : Follow Beilstein Journal guidelines—include full experimental details (catalyst loading, temperature ramps) in supplementary materials .
  • Conflict resolution : Disclose competing methodologies (e.g., NH₃ vs. HCN routes) and validate via inter-lab reproducibility trials .

Properties

IUPAC Name

benzene-1,4-dicarbonitrile
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InChI

InChI=1S/C8H4N2/c9-5-7-1-2-8(6-10)4-3-7/h1-4H
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InChI Key

BHXFKXOIODIUJO-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1C#N)C#N
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Molecular Formula

C8H4N2
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Related CAS

33411-58-4
Record name 1,4-Dicyanobenzene homopolymer
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DSSTOX Substance ID

DTXSID1060768
Record name 1,4-Benzenedicarbonitrile
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Molecular Weight

128.13 g/mol
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Physical Description

Light yellow powder; [Sigma-Aldrich MSDS]
Record name 1,4-Dicyanobenzene
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Vapor Pressure

0.00569 [mmHg]
Record name 1,4-Dicyanobenzene
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CAS No.

623-26-7
Record name 1,4-Dicyanobenzene
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Record name Terephthalonitrile
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Record name 1,4-Benzenedicarbonitrile
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Synthesis routes and methods I

Procedure details

5.1 g of terephthalonitrile, 1.0 g of catalyst (Ni 5136P from Harshaw/Filtrol--contains 65% nickel on a silica-alumina support), and about 85 g of ethanol/ammonia (contains about 10 wt % ammonia) were charged to a 300 cc stainless steel pressure reactor. After a nitrogen purge, the vessel was charged to a pressure of 500 to 1000 psi with hydrogen. The temperature was then increased until the reaction temperature of 150° C. had been obtained (typically 20-30 min). After the desired reaction interval, the contents were cooled and sampled. Product analysis and conversion were determined by gas chromatography. Yields of para-xylylenediamine varied between 63-81% depending on hydrogen pressure and reaction time which is preferrably from 2 to 8 hours. The remainder of the product was saturated para-xylylenediamine (1.4 bis (aminomethyl) cyclohexane. Table IV sets forth specific examples of reactions run to obtain the diamines from hydrogenation of terephthalonitrile.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

650 g (6.0 mol) of a mixture of dinitriles (85% MGN, 12% ESN, 3% AdN by weight) which are by-products of adiponitrile synthesis are introduced into a 2000-ml reactor. 167 g of terephthalic acid (1.0 mol) are added to this heterogeneous medium, followed by 5 g of 85% orthophosphoric acid. The reaction medium is heated at the reflux of the dinitriles and these conditions are maintained for 5 h. Respective yields of imide mixture and of 1,4-dicyanobenzene of 96% and 95% are obtained by GC analysis.
[Compound]
Name
mixture
Quantity
650 g
Type
reactant
Reaction Step One
[Compound]
Name
dinitriles
Quantity
0 (± 1) mol
Type
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167 g
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5 g
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[Compound]
Name
dinitriles
Quantity
0 (± 1) mol
Type
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Reaction Step Six

Synthesis routes and methods III

Procedure details

To a two-liter all-titanium stirred autoclave is added 146.19 g. (0.88 moles) of terephthalic acid, 24.02 g. (0.12 moles) of diammonium terephthalate and 1000 ml. of water. This mixture is heated with stirring to 280° C and held at this temperature for approximately one hour. The resultant equilibrated mixture represents the hydrolyzate obtained by the non-catalytic hydrolysis of terephthalonitrile which would result from the removal, as ammonia, of 88 percent of the total available nitrogen from a one molal solution of terephthalonitrile. That this is so is clearly evident from the hydrolysis equilibria of a terephthalonitrile hydrolysis system which are discussed above. The reactor is then rapidly cooled to ambient temperature and sufficient NaOH is added to the contents of the reactor to effect complete solution at room temperature. An excess of H2SO4 is then added to effect precipitation of the terephthalic acid product. After filtration, thorough washing and drying, a sample of the acid is submitted for determination of parts per million (by weight) of nitrogen. The value of 2400 ppm corresponds to 2.84 mole percent terephthalamic acid.
Quantity
0.88 mol
Type
reactant
Reaction Step One
Name
diammonium terephthalate
Quantity
0.12 mol
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl 5-amino-2,2-dimethyl-1,3-dioxane-5-carboxylate
Terephthalonitrile
Methyl 5-amino-2,2-dimethyl-1,3-dioxane-5-carboxylate
Methyl 5-amino-2,2-dimethyl-1,3-dioxane-5-carboxylate
Methyl 5-amino-2,2-dimethyl-1,3-dioxane-5-carboxylate
Terephthalonitrile
Methyl 5-amino-2,2-dimethyl-1,3-dioxane-5-carboxylate
Terephthalonitrile
Methyl 5-amino-2,2-dimethyl-1,3-dioxane-5-carboxylate
Methyl 5-amino-2,2-dimethyl-1,3-dioxane-5-carboxylate
Terephthalonitrile
Methyl 5-amino-2,2-dimethyl-1,3-dioxane-5-carboxylate
Methyl 5-amino-2,2-dimethyl-1,3-dioxane-5-carboxylate
Terephthalonitrile
Methyl 5-amino-2,2-dimethyl-1,3-dioxane-5-carboxylate
Methyl 5-amino-2,2-dimethyl-1,3-dioxane-5-carboxylate
Methyl 5-amino-2,2-dimethyl-1,3-dioxane-5-carboxylate
Terephthalonitrile

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